3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid
Description
Structural and Chemical Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropanoic acid is derived from its molecular architecture. This nomenclature adheres to IUPAC rules, where the parent chain is propanoic acid , with substituents identified as follows:
- 3-(1,3-Benzodioxol-5-yloxy) : An ether linkage connecting the benzodioxole moiety at the 5-position to the third carbon of the propanoic acid chain.
- 2-hydroxy : A hydroxyl group attached to the second carbon of the propanoic acid backbone.
The compound is also referenced by its CAS number 924831-74-3 and PubChem CID 17233867 .
Molecular Architecture and Functional Group Analysis
The molecular structure comprises:
- Benzodioxole core : A fused aromatic ring system with two oxygen atoms bridging carbons 1 and 3, forming a five-membered heterocycle.
- Ether linkage : A –O– group connecting the benzodioxole ring at position 5 to the propanoic acid chain.
- Propanoic acid backbone : A three-carbon chain with a terminal carboxylic acid group (–COOH) and a secondary hydroxyl group (–OH) at the second carbon.
Key Functional Groups
| Functional Group | Position | Role in Reactivity |
|---|---|---|
| Carboxylic acid (–COOH) | Terminal (C3) | Acid-base reactions, hydrogen bonding |
| Secondary hydroxyl (–OH) | C2 | Hydrogen bonding, nucleophilic substitution |
| Ether (–O–) | C3 to benzodioxole ring | Stabilizes conjugation in aromatic system |
| Benzodioxole ring | C5 of heterocycle | Electron-rich aromatic system with resonance stabilization |
The molecular formula is C₁₀H₁₀O₆ , with a molecular weight of 226.18 g/mol .
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While explicit NMR data for this compound is limited, analogous benzodioxole derivatives exhibit characteristic signals:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Absorption Profile
Key IR bands for this compound are predicted based on structural analogs:
| Absorption Band (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3200–3600 | O–H stretch (hydroxyl, carboxylic) | |
| 1700–1750 | C=O stretch (carboxylic acid) | |
| 1500–1600 | Aromatic C=C stretching | |
| 1300–1400 | C–O–C stretch (ether) |
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 226.18 (C₁₀H₁₀O₆⁺) is anticipated. Fragmentation pathways may include:
X-ray Crystallographic Studies and Conformational Analysis
No experimental crystallographic data is available for this compound. However, computational studies on benzodioxole derivatives suggest:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies on benzodioxole-containing systems reveal:
- Electron density distribution : The oxygen atoms in the benzodioxole ring participate in resonance stabilization, delocalizing electron density across the aromatic system.
- HOMO-LUMO gap : The benzodioxole moiety lowers the HOMO-LUMO gap, enhancing reactivity toward electrophilic substitution.
Molecular Orbital Interactions and Electron Density Mapping
- π-conjugation : The benzodioxole ring’s π-electrons interact with the ether oxygen, influencing the reactivity of the propanoic acid chain.
- Charge distribution : The carboxylic acid group exhibits partial negative charge on oxygen atoms, while the hydroxyl group has a slightly negative charge due to lone-pair donation.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-7(10(12)13)4-14-6-1-2-8-9(3-6)16-5-15-8/h1-3,7,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQSJWIWWWIGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid typically involves the reaction of 1,3-benzodioxole derivatives with appropriate hydroxypropanoic acid precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 5-bromo-1,3-benzodioxole is reacted with ethyl bromoacetate in the presence of a base such as cesium carbonate and a ligand like xantphos . The reaction is carried out in a solvent such as 1,4-dioxane at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzodioxole ring.
Major Products Formed
Oxidation: Formation of 3-(1,3-Benzodioxol-5-yloxy)-2-oxopropanoic acid.
Reduction: Formation of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanol.
Substitution: Formation of various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a benzodioxole moiety. Its IUPAC name is 2-hydroxy-3-(1,3-benzodioxol-5-yloxy)propanoic acid, and its molecular formula is . The presence of the benzodioxole group enhances its biological activity and solubility in organic solvents.
Pharmaceutical Applications
1. Neuropharmacology
Research indicates that derivatives of 3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropanoic acid exhibit significant activity as dual modulators of serotonin (5-HT) and dopamine (D) receptors. These compounds have potential therapeutic applications in treating mood disorders such as depression and anxiety. For instance, a study demonstrated that compounds with similar structures could effectively reduce anxiety-like behaviors in animal models .
2. Antioxidant Properties
The compound has been studied for its antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals, thus potentially protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
3. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .
Biochemical Applications
1. Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged in biochemical assays to study metabolic processes or develop new inhibitors for therapeutic purposes .
2. Drug Development
Given its favorable pharmacokinetic properties, this compound serves as a lead compound in drug development. Its derivatives are being synthesized to enhance efficacy and reduce side effects associated with existing medications .
Material Science Applications
1. Polymer Chemistry
In material science, the compound has been explored as a building block for synthesizing new polymers with enhanced properties. Its unique functional groups allow for modifications that can lead to materials with specific mechanical or thermal characteristics .
2. Coatings and Adhesives
Research into using this compound in coatings and adhesives has shown promise due to its adhesive properties and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the hydroxypropanoic acid part can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Danshensu [(R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid]
Structural Differences :
- Aromatic Substituent : Danshensu has a 3,4-dihydroxyphenyl group, whereas the target compound replaces this with a 1,3-benzodioxol-5-yloxy group.
- Electronic Effects : The methylenedioxy group in the target compound reduces oxidative degradation compared to the catechol (dihydroxyphenyl) group in Danshensu, which is prone to rapid metabolism via COMT (catechol-O-methyltransferase) .
Pharmacological Implications :
- Antioxidant Activity : Danshensu exhibits strong free radical scavenging due to its catechol group, but its short half-life limits therapeutic utility. The benzodioxol group in the target compound may offer prolonged activity due to metabolic stability .
| Property | 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic Acid | Danshensu |
|---|---|---|
| Aromatic Substituent | 1,3-Benzodioxol-5-yloxy | 3,4-Dihydroxyphenyl |
| Metabolic Stability | High (methylenedioxy resists oxidation) | Low (catechol prone to oxidation) |
| LogP (Predicted) | ~1.2 | ~0.5 |
| Key Applications | Drug development, enzyme inhibition | Antioxidant, anti-inflammatory |
3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid (CAS 38489-76-8)
Structural Differences :
- Backbone: The target compound has a 2-hydroxypropanoic acid backbone, while this analog features a propenoic acid (acrylic acid) structure.
- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, unlike the α,β-unsaturated carbonyl in the propenoic acid derivative.
Salvianolic Acid B (3-O-Caffeoyl-4-O-Danshensu)
Structural Differences :
- Polymerization: Salvianolic acid B is a trimer of Danshensu units linked to caffeic acid, whereas the target compound is a monomer with a benzodioxol substituent.
- Complexity: Salvianolic acid B’s larger size (MW 718.6) reduces membrane permeability compared to the target compound (MW ~252.2).
3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic Acid
Structural Differences :
- Heterocyclic Incorporation : This analog includes a 1,3,4-thiadiazole ring, introducing sulfur and nitrogen atoms absent in the target compound.
Pharmacological Implications :
- Enzyme Inhibition : The thiadiazole moiety may confer specificity for enzymes like carbonic anhydrase, whereas the target compound’s hydroxyl group could favor interactions with oxidoreductases.
- Solubility : The thiadiazole derivative’s higher polarity (LogP ~0.8) may reduce cell permeability compared to the target compound.
Biological Activity
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and possible therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. Its molecular formula is C₁₃H₁₂O₅, with a molecular weight of approximately 244.23 g/mol. The presence of hydroxyl and ether functional groups contributes to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzodioxole structure followed by the introduction of the hydroxypropanoic acid group. Various synthetic routes have been explored to enhance yield and purity, often employing palladium-catalyzed reactions for the formation of carbon-carbon bonds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown potent activities against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 2.07 ± 0.88 |
| A549 | 3.52 ± 0.49 |
| LNCaP | Not specified |
| MIA PaCa-2 | Not specified |
These results indicate that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Antidiabetic Effects
In addition to anticancer properties, benzodioxole derivatives have been evaluated for their antidiabetic activity . For example, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, suggesting potential for managing postprandial blood glucose levels . In vivo studies in diabetic mice indicated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound .
Insecticidal Activity
The benzodioxole structure has also been associated with insecticidal activity . Compounds derived from this scaffold have shown larvicidal effects against Aedes aegypti, a vector for various arboviruses. One study reported LC50 values of 28.9 ± 5.6 μM for a related compound, highlighting the potential use of these derivatives in vector control strategies .
Safety and Toxicity
Preliminary toxicity assessments indicate that certain derivatives exhibit low cytotoxicity towards normal human cells at concentrations up to 5200 μM . However, further studies are necessary to fully understand the safety profile and any potential side effects associated with long-term exposure or therapeutic use.
Case Studies
- Anticancer Activity : A study evaluated various benzodioxole derivatives against cancer cell lines and found that specific substitutions on the benzodioxole moiety significantly enhanced anticancer activity.
- Diabetes Management : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that treatment with specific derivatives not only reduced blood glucose levels but also improved overall metabolic profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid?
- Methodological Answer : The compound can be synthesized via α,β-unsaturated carboxylic acid intermediates. For example, conjugated systems like (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid (a structurally related compound) are synthesized using reagents such as sodium hydroxide in ethanol or tetrahydrofuran (THF) under reflux . Optimization of reaction conditions (e.g., pH 7, room temperature) and purification steps (e.g., recrystallization) are critical for yield improvement.
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the benzodioxole moiety and hydroxypropanoic acid backbone.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acid).
- X-ray Crystallography : For resolving stereochemistry and intramolecular interactions, as demonstrated in studies of analogous benzodioxole-containing compounds .
Advanced Research Questions
Q. How does the methylenedioxy bridge in the benzodioxole group influence electronic properties and reactivity?
- Methodological Answer : The methylenedioxy bridge stabilizes adjacent π-systems through electron-donating effects, altering reaction kinetics in nucleophilic additions. For example, in Michael addition reactions, the benzodioxole group enhances electrophilicity at the α,β-unsaturated carbonyl site, which can be quantified via Hammett substituent constants or computational modeling (e.g., DFT calculations) . Experimental validation involves comparing reaction rates with non-benzodioxole analogs.
Q. What experimental strategies are used to resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer : Discrepancies in data (e.g., unexpected NMR shifts or crystal packing) can be addressed by:
- Multi-Technique Cross-Validation : Combining NMR, IR, and mass spectrometry with single-crystal X-ray diffraction (as in ).
- Computational Chemistry : Using tools like Gaussian or ORCA to simulate spectra and compare with experimental results.
- Isotopic Labeling : To trace hydrogen bonding or conformational dynamics in solution.
Q. How can the compound be applied in designing polymers with tailored optical properties?
- Methodological Answer : The hydroxypropanoic acid moiety serves as a monomer for polyesters, while the benzodioxole group contributes to π-conjugation, enhancing UV-vis absorption. Polymerization can be monitored via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC). For example, copolymerization with acrylates improves thermal stability and optical clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
